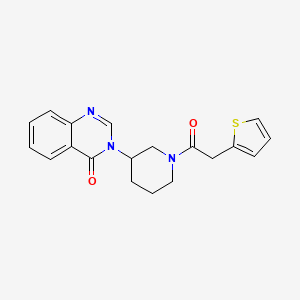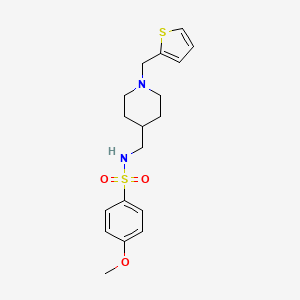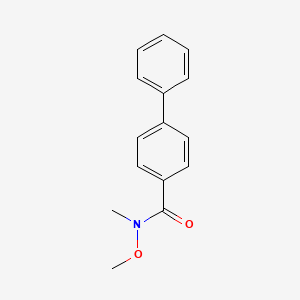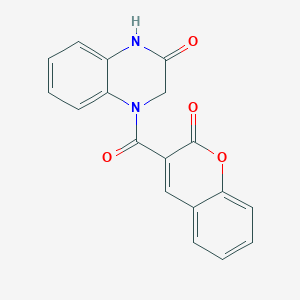
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione is a synthetic compound that belongs to the class of purine analogues. This compound is also known as DPA-714 and has been extensively studied for its potential applications in the field of neuroscience and immunology.
Mecanismo De Acción
The mechanism of action of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione involves its binding to the TSPO receptor. This binding results in the modulation of several physiological processes, including the regulation of mitochondrial function, steroidogenesis, and apoptosis. The exact mechanism by which this compound modulates these processes is still under investigation.
Biochemical and Physiological Effects:
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that this compound can modulate the production of cytokines and chemokines by immune cells. Additionally, this compound has been shown to modulate the activity of several enzymes involved in steroidogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione in lab experiments include its high potency and selectivity for the TSPO receptor. Additionally, this compound can be easily synthesized using standard laboratory techniques. The limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
Several future directions for research on 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione include the investigation of its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the field of immunology. Finally, the development of new analogues of this compound with improved potency and selectivity for the TSPO receptor is an area of active research.
Métodos De Síntesis
The synthesis of 1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione involves the reaction of 7-bromo-1,3-dimethylxanthine with naphthalen-1-ylmethylamine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propylamine to yield the final product. The synthesis of this compound has been reported in several scientific publications and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione has been extensively studied for its potential applications in the field of neuroscience and immunology. This compound is known to bind to the translocator protein (TSPO), which is present in the mitochondria of immune cells and neurons. TSPO is involved in several physiological processes, including the regulation of mitochondrial function, steroidogenesis, and apoptosis.
Propiedades
Número CAS |
476480-25-8 |
|---|---|
Nombre del producto |
1,3-Dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione |
Fórmula molecular |
C21H23N5O2 |
Peso molecular |
377.448 |
Nombre IUPAC |
1,3-dimethyl-7-(naphthalen-1-ylmethyl)-8-(propylamino)purine-2,6-dione |
InChI |
InChI=1S/C21H23N5O2/c1-4-12-22-20-23-18-17(19(27)25(3)21(28)24(18)2)26(20)13-15-10-7-9-14-8-5-6-11-16(14)15/h5-11H,4,12-13H2,1-3H3,(H,22,23) |
Clave InChI |
ALEOBIOAKHJQSV-UHFFFAOYSA-N |
SMILES |
CCCNC1=NC2=C(N1CC3=CC=CC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-N-[(4-sulfamoylphenyl)methyl]pyrazine-2-carboxamide](/img/structure/B2650634.png)


![N-mesityl-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2650640.png)

![[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2650642.png)

![2-(3,4-dimethoxyphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2650644.png)
![N-(3-acetylphenyl)-1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2650647.png)
![(5-Acetyl-2-methoxyphenyl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2650648.png)
![N-(2,4-difluorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2650649.png)

